molecular formula C14H16N2O2 B1403116 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine CAS No. 1311137-94-6

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Cat. No.: B1403116
CAS No.: 1311137-94-6
M. Wt: 244.29 g/mol
InChI Key: AGIUHIGAMWLFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position, which is further substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Biological Activity

Overview

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is a heterocyclic organic compound characterized by a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position, which is further substituted with an isopropoxy group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent biochemical reactions.
  • Receptor Modulation : The compound may bind to receptors involved in various signaling pathways, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by interfering with key signaling pathways, such as the Ras/Erk and PI3K/Akt pathways. This inhibition leads to reduced cell growth and increased apoptosis in malignant cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.
  • Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Objective Findings Reference
Study 1Anticancer activityInhibits MCF-7 breast cancer cell proliferation
Study 2Anti-inflammatory effectsReduces cytokine production in macrophages
Study 3NeuroprotectionProtects against oxidative stress-induced apoptosis in neuronal cells

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed alterations in cell cycle progression and induction of apoptosis.
  • Case Study on Inflammation : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : Exhibited therapeutic effects such as enhanced cell survival and reduced inflammation.
  • High Doses : Induced cytotoxicity in cancer cells, leading to significant apoptosis.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may also possess biological activity.

Properties

IUPAC Name

6-(3-propan-2-yloxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIUHIGAMWLFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine (Intermediate 28, 670 mg, 2.45 mmol) in methanol (50 mL) was added Pd/C (10%, 100 mg, 0.1 wet. e.q.) and the flask was filled in with H2. The resulting mixture was stirred at room temperature under H2 atmosphere overnight and filtered. The filtrate was concentrated under vacuum to afford the title compound as a brown solid (560 mg).
Name
2-({3-[(1-methylethyl)oxy]phenyl}oxy)-5-nitropyridine
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.